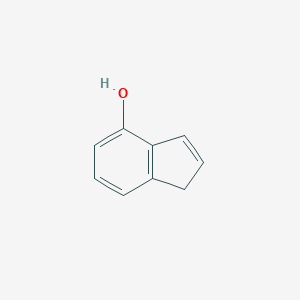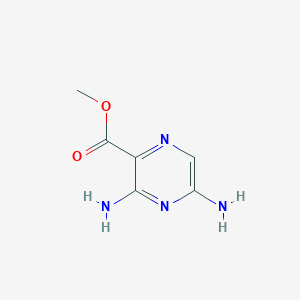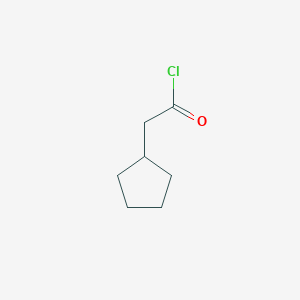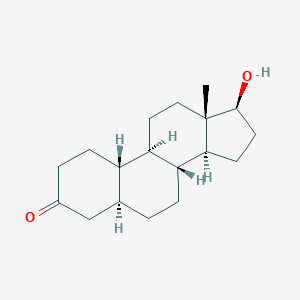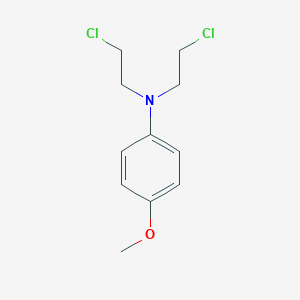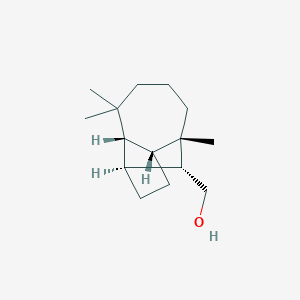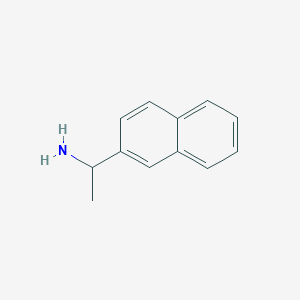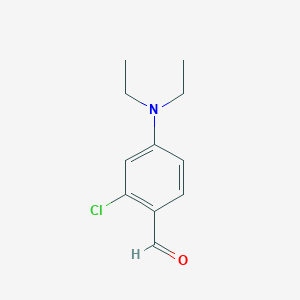
Bis(p-aminophenoxy)dimethylsilane
Vue d'ensemble
Description
Bis(p-aminophenoxy)dimethylsilane, also known as APDMES, is an organosilicon compound with the chemical formula (CH3O)2Si(C6H4NH2)2 . It is a colorless to light yellow liquid and is soluble in common organic solvents such as ethanol and ethyl acetate .
Synthesis Analysis
APDMES can be synthesized by reacting dimethyl dichlorosilane with p-aminophenol in toluene . Another synthesis method involves the condensation of bis(p-aminophenoxy) dimethylsilane with trimelitic anhydride in acetic acid .
Molecular Structure Analysis
The molecular structure of Bis(p-aminophenoxy)dimethylsilane consists of two p-aminophenoxy groups attached to a dimethylsilane . The molecular weight is 274.39 g/mol .
Chemical Reactions Analysis
Bis(p-aminophenoxy)dimethylsilane can react with p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or pyridine . It can also react with trimelitic anhydride to form a novel aromatic dicarboxylic acid containing a silicone moiety .
Physical And Chemical Properties Analysis
Bis(p-aminophenoxy)dimethylsilane has a density of 1.149±0.06 g/cm3 , a melting point of 64 °C , and a boiling point of 195-9°C at 0.5mm . It has a flash point of >110°C and a pKa of 5.21±0.10 .
Applications De Recherche Scientifique
Synthesis of Silicone-Containing Diamines
Bis(p-aminophenoxy)dimethylsilane (p-APDS) is utilized in the synthesis of silicone-containing diamines. These diamines are crucial intermediates in producing polymers with enhanced flexibility and thermal stability. The reaction involves p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane, optimized for cost and efficiency .
Development of Thermally Stable Polymers
The compound serves as a building block for creating novel poly(amide-imide)s that incorporate dimethylsilane moieties. These polymers exhibit high solubility and excellent thermal stability, making them suitable for high-performance materials used in extreme temperature environments .
Mécanisme D'action
- APDMES is an organosilicon compound that can act as a reagent, catalyst, and crosslinking agent in organic synthesis .
- In chemical sensors, APDMES can form complexes with metal ions and other substances, enabling detection .
- However, its incorporation into polymer structures may alter their properties, such as surface affinity and durability .
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Bis(p-aminophenoxy)dimethylsilane is an irritating compound. It can cause irritation to the skin and eyes . Protective gloves and goggles should be worn during operation . It should not be inhaled, and operations should be conducted in a well-ventilated place . In case of inhalation or skin contact, medical attention should be sought immediately .
Propriétés
IUPAC Name |
4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXQZMZTQHONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557964 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-aminophenoxy)dimethylsilane | |
CAS RN |
1223-16-1 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-aminophenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Bis(p-aminophenoxy)dimethylsilane?
A1: Bis(p-aminophenoxy)dimethylsilane (p-APDS) is primarily used as a monomer in the synthesis of silicone-containing polyimides [, , , ]. These modified polymers exhibit improved processability, particularly enhanced solubility in common solvents, compared to pure polyimides [].
Q2: How does the incorporation of Bis(p-aminophenoxy)dimethylsilane affect the properties of polyimides?
A2: Introducing Bis(p-aminophenoxy)dimethylsilane into the polyimide backbone introduces flexible siloxane linkages. This leads to several changes in properties:
- Improved Solubility: The siloxane groups disrupt the strong intermolecular interactions between polyimide chains, making the resulting polymers more soluble in organic solvents [, ].
- Reduced Glass Transition Temperature: The flexible siloxane linkages increase chain mobility, resulting in a lower glass transition temperature (Tg) compared to pure polyimides [].
- Tunable Thermal Stability: While generally exhibiting slightly lower thermal stability compared to pure polyimides, the thermal properties of silicone-containing polyimides can be adjusted by varying the content of Bis(p-aminophenoxy)dimethylsilane [].
Q3: Can Bis(p-aminophenoxy)dimethylsilane be used in other applications besides polyimide synthesis?
A3: While predominantly employed in polyimide synthesis, research suggests that Bis(p-aminophenoxy)dimethylsilane can act as a substrate for the enzyme silicatein []. Silicatein, found in organisms like sponges, exhibits both silica polymerase and silica esterase activities. This suggests potential applications of Bis(p-aminophenoxy)dimethylsilane in biomimetic silica synthesis and biomaterial development.
Q4: What are the different synthetic routes for preparing Bis(p-aminophenoxy)dimethylsilane?
A4: Bis(p-aminophenoxy)dimethylsilane can be synthesized through several routes, as explored in []:
Q5: How is the structure of Bis(p-aminophenoxy)dimethylsilane confirmed?
A5: Various spectroscopic techniques are employed to confirm the structure of Bis(p-aminophenoxy)dimethylsilane [, , ]:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





